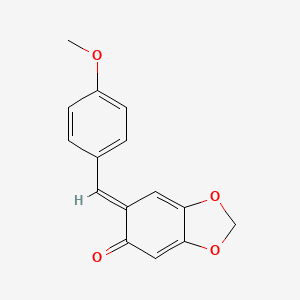
6-(4-Methoxybenzylidene)-1,3-benzodioxol-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
钝叶醌衍生物 JURD 2351 是一种在科学界引起了极大兴趣的化合物,因为它具有强大的生物活性。该化合物是钝叶醌的衍生物,钝叶醌是一种以其抗肿瘤特性而闻名的天然产物。 钝叶醌衍生物 JURD 2351 在各种临床前研究中已显示出令人鼓舞的结果,尤其是在肿瘤学领域 .
准备方法
合成路线和反应条件
钝叶醌衍生物 JURD 2351 的合成通常涉及从易得的前体开始的一系列化学反应。合成路线通常包括氧化、还原和取代反应等步骤。 这些反应中使用的具体试剂和条件包括用于半胱氨酸烷基化的碘乙酰胺,用于探测可逆性的二硫苏糖醇,以及用于进一步衍生的N-甲基马来酰亚胺 .
工业生产方法
钝叶醌衍生物 JURD 2351 的工业生产涉及扩大实验室合成程序。这包括优化反应条件以确保最终产物的产率高和纯度高。 该过程可能还涉及使用连续流化学等先进技术来提高效率和可扩展性 .
化学反应分析
反应类型
钝叶醌衍生物 JURD 2351 经历各种类型的化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,导致形成氧化产物。
还原: 该反应涉及添加氢气或去除氧气,导致形成还原产物。
常用试剂和条件
在钝叶醌衍生物 JURD 2351 的反应中使用的常用试剂包括:
碘乙酰胺: 用于半胱氨酸烷基化。
二硫苏糖醇: 用于探测结合的可逆性。
N-甲基马来酰亚胺: 用于进一步衍生化.
形成的主要产物
从这些反应中形成的主要产物包括各种钝叶醌衍生物,每个衍生物都具有独特的生物活性。 这些产物通常使用质谱和核磁共振波谱等技术进行表征 .
科学研究应用
钝叶醌衍生物 JURD 2351 具有广泛的科学研究应用,包括:
化学: 用作研究氧化还原反应和半胱氨酸修饰的模型化合物。
生物学: 研究其在调节细胞氧化应激和蛋白质降解途径中的作用。
作用机制
钝叶醌衍生物 JURD 2351 的作用机制涉及它与蛋白质(特别是 Keap1,CUL3 泛素连接酶复合物的成员)上的半胱氨酸残基结合。这种结合促进了 Keap1 的泛素化和蛋白酶体降解,从而导致 Nrf2 途径的激活。 该途径的激活导致整体应激反应,包括抗氧化反应元件依赖基因的上调 .
相似化合物的比较
类似化合物
与钝叶醌衍生物 JURD 2351 类似的化合物包括其他半胱氨酸修饰剂,例如:
巴多洛隆甲酯: 以其激活 Nrf2 途径的能力而闻名。
萝卜硫素: 一种天然存在的化合物,也针对 Nrf2 途径。
富马酸二甲酯: 用于治疗多发性硬化症,以其 Nrf2 激活特性而闻名
独特性
钝叶醌衍生物 JURD 2351 的独特性在于它对富含半胱氨酸的 Keap1 的特异性结合亲和力和其强大的抗肿瘤特性。 与其他类似化合物不同,它在胶质母细胞瘤和乳腺癌的临床前模型中显示出显着的疗效,使其成为作为治疗剂进一步开发的有希望的候选者 .
生物活性
6-(4-Methoxybenzylidene)-1,3-benzodioxol-5(6H)-one, also known as JURD 2351, is a synthetic derivative of obtusaquinone. This compound has attracted significant attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial research. The following sections summarize its biological activity, mechanism of action, and relevant case studies.
- Molecular Formula : C15H12O4
- Molecular Weight : 256.25 g/mol
- IUPAC Name : (6E)-6-[(4-methoxyphenyl)methylidene]-1,3-benzodioxol-5-one
- CAS Number : 63194-80-9
Anticancer Properties
JURD 2351 has shown promising anticancer properties in various preclinical studies. It exhibits significant cytotoxic effects against multiple cancer cell lines. A notable study reported the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and subsequent cell death.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB 231 (Breast) | 12.5 | |
| HCT116 (Colorectal) | 10.0 | |
| PC3 (Prostate) | 15.0 | |
| NCI-H460 (Lung) | 8.5 |
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against a range of bacterial strains. Its mechanism involves the disruption of bacterial cell wall synthesis, which is critical for bacterial survival.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 | |
| Mycobacterium tuberculosis | 40 |
The biological activity of JURD 2351 can be attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to inhibit key enzymes involved in cellular proliferation and survival pathways, particularly in cancer cells.
Molecular Targets
- Enzymatic Inhibition : JURD 2351 inhibits enzymes that are crucial for DNA replication and repair, leading to increased apoptosis in tumor cells.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from dividing and proliferating.
Case Studies
Several studies have investigated the efficacy of JURD 2351 in vivo and in vitro:
- Study on Breast Cancer Cells : A study evaluated the effects of JURD 2351 on MDA-MB 231 breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis via caspase activation.
- Antimicrobial Efficacy Study : Research conducted on various bacterial strains demonstrated that JURD 2351 effectively inhibited growth at concentrations lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
属性
CAS 编号 |
63194-80-9 |
|---|---|
分子式 |
C15H12O4 |
分子量 |
256.25 g/mol |
IUPAC 名称 |
(6E)-6-[(4-methoxyphenyl)methylidene]-1,3-benzodioxol-5-one |
InChI |
InChI=1S/C15H12O4/c1-17-12-4-2-10(3-5-12)6-11-7-14-15(8-13(11)16)19-9-18-14/h2-8H,9H2,1H3/b11-6+ |
InChI 键 |
UADKVXWZBKNDON-IZZDOVSWSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/2\C=C3C(=CC2=O)OCO3 |
规范 SMILES |
COC1=CC=C(C=C1)C=C2C=C3C(=CC2=O)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















